N-(1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)-N-methylacetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a methoxy group (-OCH3), a dimethylphenyl group, and an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The pyrrolidine ring could be formed through a cyclization reaction . The methoxy and dimethylphenyl groups could be introduced through substitution reactions. The oxazole ring could be synthesized through a condensation reaction .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The methoxy group could undergo substitution reactions to form other ethers or alcohols. The pyrrolidine ring could undergo reactions at the nitrogen atom, such as acylation or alkylation .Properties
IUPAC Name |
N-[1-[[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrrolidin-3-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-13-10-20(26-6)14(2)9-18(13)21-22-19(15(3)27-21)12-24-8-7-17(11-24)23(5)16(4)25/h9-10,17H,7-8,11-12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMWDTJCFPKNJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C2=NC(=C(O2)C)CN3CCC(C3)N(C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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